
5-Mercapto-1-methyltetrazole
Overview
Description
5-Mercapto-1-methyltetrazole is a heterocyclic thiol derivative with the molecular formula C2H4N4S . It is characterized by the presence of a mercapto group (-SH) and a methyl group attached to a tetrazole ring. This compound is known for its applications in various fields, including chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Mercapto-1-methyltetrazole can be synthesized through several methods. One common synthetic route involves the reaction of methyl isothiocyanate with sodium azide, followed by cyclization to form the tetrazole ring . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and optimized reaction conditions to maximize yield and purity . The process may include additional purification steps, such as recrystallization, to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Mercapto-1-methyltetrazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: Reduction reactions can convert the mercapto group to a thiol, which can further react with other compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted tetrazoles depending on the reagents used.
Scientific Research Applications
5-Mercapto-1-methyltetrazole has a wide range of applications in scientific research:
Materials Science: Employed in the chemical modification of submicron particles of mesoporous silica, such as MSU-2 and SBA-15.
Biology and Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Mercapto-1-methyltetrazole involves its ability to form complexes with metal ions and participate in various chemical reactions. The mercapto group (-SH) can coordinate with metal ions, while the tetrazole ring provides stability to the complex . This coordination ability makes it useful in studying the geometry and activity of metal complexes .
Comparison with Similar Compounds
- 1-Methyl-5-mercaptotetrazole
- 1-Methyltetrazole-5-thiol
- 5-Methyl-1H-tetrazole-1-thiol
Comparison: 5-Mercapto-1-methyltetrazole is unique due to its specific combination of a mercapto group and a methyl group attached to the tetrazole ring. This structure allows it to form stable complexes with metal ions and participate in a variety of chemical reactions, making it distinct from other similar compounds .
Biological Activity
5-Mercapto-1-methyltetrazole (MMT) is a compound belonging to the tetrazole family, characterized by its unique thiol group. This compound has garnered interest due to its diverse biological activities, including its role in medicinal chemistry and potential therapeutic applications. This article delves into the biological activity of MMT, highlighting its mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C_3H_6N_4S and a molecular weight of 118.17 g/mol. The compound features a five-membered ring consisting of four nitrogen atoms and one carbon atom, with a thiol (-SH) group contributing to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₃H₆N₄S |
Molecular Weight | 118.17 g/mol |
CAS Number | 13183-79-4 |
Solubility | Soluble in water |
1. Antimicrobial Activity
MMT has been studied for its potential as an antimicrobial agent. Research indicates that MMT can act as a metallo-β-lactamase inhibitor, enhancing the effectiveness of β-lactam antibiotics against resistant bacterial strains. In vitro studies have demonstrated that MMT derivatives exhibit significant inhibitory effects on various bacterial enzymes, restoring the efficacy of antibiotics such as imipenem and ceftazidime against metallo-β-lactamase-producing strains of E. coli and K. pneumoniae .
2. Cytotoxic Effects
A novel gold complex incorporating MMT, tiopronin monovalent gold-5-mercapto-1-methyl tetrazole (TPN-Au(I)-MM4), has shown promising cytotoxic effects against THP-1 cells. At a concentration of 25 μM for 72 hours, TPN-Au(I)-MM4 reduced cell viability significantly, indicating its potential as an anticancer agent. Furthermore, when combined with X-ray irradiation, the cytotoxic effect was enhanced, suggesting a synergistic interaction that could be leveraged for therapeutic purposes .
3. Effects on Coagulation
MMT has been shown to influence coagulation parameters in animal models. Specifically, it increases prothrombin time and decreases plasma factor VII levels in vitamin K-deficient rats. This suggests that MMT may have anticoagulant properties, which could be beneficial in managing conditions related to thrombosis .
Case Study: Antimicrobial Potency
A study evaluated the antimicrobial potency of various MMT derivatives against clinical isolates of bacteria producing metallo-β-lactamases (MBLs). The results indicated IC50 values in the low μM range for several derivatives, demonstrating their effectiveness in inhibiting bacterial growth and restoring antibiotic sensitivity .
Research Findings: Photochemical Behavior
Research utilizing infrared spectroscopy revealed that MMT exists predominantly in the 1-methyl-1,4-dihydro-5H-tetrazole-5-thione tautomeric form under specific conditions. This tautomerization is crucial for understanding the compound's reactivity and potential applications in photochemical processes . The study also highlighted that prolonged UV irradiation significantly alters the compound's structure, leading to the formation of various photoproducts.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing MMT-modified mesoporous silica materials?
MMT is grafted onto mesoporous silicas (e.g., MCM-41) via covalent bonding using a two-step process: (1) activation of silica surfaces with silanol groups, and (2) reaction with MMT under reflux in anhydrous toluene or DMF. Characterization involves powder X-ray diffraction (XRD) to confirm structural integrity, nitrogen adsorption-desorption isotherms (BET/BJH) to assess pore size and surface area, and FT-IR spectroscopy to verify thiol (-SH) functionalization . Thermogravimetric analysis (TGA) quantifies grafting efficiency, typically achieving 0.8–1.2 mmol/g loading .
Q. How is HPLC utilized to quantify MMT in pharmaceutical formulations?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standardized for MMT quantification. A C18 column (5 µm, 250 × 4.6 mm) and mobile phase (acetonitrile:water = 30:70, 0.1% trifluoroacetic acid) are used at 1.0 mL/min. Calibration curves (1–100 µg/mL) show linearity (R² > 0.999). Sample preparation involves dissolving the analyte in N-ethylmaleimide/methanol (4% w/v) to stabilize thiol groups, followed by sonication and filtration. Peak integration relative to a sodium MMT reference ensures precision (±2% RSD) .
Q. What safety protocols are recommended for handling MMT in laboratory settings?
MMT is classified as a skin and eye irritant (GHS Category 2). Handling requires nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Storage conditions: airtight container in a cool (<25°C), dry, ventilated area. Spills should be neutralized with 10% sodium bicarbonate and disposed via hazardous waste protocols. Avoid contact with oxidizing agents due to potential exothermic reactions .
Q. What are the common synthetic routes for incorporating MMT into organic compounds?
MMT is introduced via nucleophilic substitution or coupling reactions. For example, in tetrazole sulfonamide synthesis, MMT reacts with alkyl halides (e.g., 1,4-dibromobutane) in DMF at 45°C for 5 hours under K₂CO₃ catalysis. Post-functionalization steps (e.g., oxidation with mCPBA) yield sulfone derivatives. Reaction progress is monitored via TLC (benzene:ethyl acetate = 1:1) and confirmed by ¹H/¹³C NMR .
Q. Which characterization techniques are essential for verifying MMT functionalization?
Key techniques include:
- FT-IR : Peaks at 2550–2600 cm⁻¹ (S-H stretch) confirm thiol presence.
- XPS : Sulfur 2p₃/₂ binding energy (~163 eV) differentiates free and grafted thiols.
- Elemental analysis : Quantifies sulfur content to validate grafting efficiency.
- SEM/TEM : Visualizes surface morphology and pore uniformity .
Advanced Research Questions
Q. How can researchers optimize the adsorption capacity of MMT-functionalized materials for heavy metal ions?
Optimization involves:
- pH adjustment : Zn²+ adsorption on MMT-MCM-41 peaks at pH 6.5 due to thiol deprotonation (-S⁻) enhancing metal coordination .
- Competing ions : Pre-treatment with EDTA removes interfering Ca²+/Mg²+ in simulated wastewater.
- Kinetic modeling : Pseudo-second-order kinetics (R² > 0.99) suggest chemisorption dominates.
- Regeneration : Elution with 0.1 M HNO₃ restores >90% capacity after 5 cycles .
Q. What methodologies reconcile discrepancies between theoretical and experimental corrosion inhibition data for MMT?
Discrepancies arise from assumptions in DFT calculations (e.g., idealized surfaces vs. real oxide layers). Mitigation strategies:
- Surface characterization : Use AFM or EIS to quantify roughness and oxide film resistance.
- Concentration gradients : Compare inhibition efficiency (IE) at 0.001–0.01 M; IE for copper in 0.01 M MMT reaches 92% (EIS) vs. DFT-predicted 88% .
- Solvent effects : Include aqueous solvation models (COSMO-RS) in simulations to align with experimental polarization curves .
Q. What strategies enhance the selectivity of MMT-modified electrochemical sensors?
- Surface nanoengineering : Co-graft MMT with cyclam or phosphonic acid to target specific analytes (e.g., Pb²+).
- Hybrid materials : Hexagonal mesoporous silica (HMS) improves sensor stability. For Pb²+ detection, MMT-HMS paste electrodes achieve a LOD of 0.12 nM (DPASV) in natural waters .
- pH optimization : Adjust to analyte-specific coordination pH (e.g., pH 4.5 for Cu²+ vs. pH 7 for Zn²+) .
Q. How does MMT function in alternative redox systems for energy applications?
In dye-sensitized solar cells (DSSCs), MMT (as T⁻/T₂ redox couple) reduces triiodide (I₃⁻) light absorption, enhancing photocurrent. The dimerization equilibrium (2T⁻ ⇌ T₂ + 2e⁻) provides a redox potential of −0.45 V vs. NHE, compatible with Ru-based sensitizers. Efficiency reaches 6.4% (vs. 7.9% for I⁻/I₃⁻), but stability tests under UV exposure are ongoing .
Q. What experimental designs are effective for comparative studies of MMT derivatives?
- High-throughput screening : Use automated potentiostats to test inhibition efficiency (IE) across derivatives (e.g., MMT vs. 5-aminotetrazole) on brass/copper .
- Molecular docking : Compare binding energies of MMT derivatives to target enzymes (e.g., cytochrome P450) using OMEGA conformer generation and HYBRID docking .
- Synchrotron XRD : Resolve tautomeric forms (e.g., thiol-thione equilibrium) impacting reactivity .
Properties
IUPAC Name |
1-methyl-2H-tetrazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZHMUQBFJTNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51138-06-8 (hydrochloride salt) | |
Record name | 1-N-Methyl-5-thiotetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9051662 | |
Record name | 1,2-Dihydro-1-methyl-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13183-79-4 | |
Record name | 5-Mercapto-1-methyltetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13183-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-N-Methyl-5-thiotetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Mercapto-1-methyltetrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Dihydro-1-methyl-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-1-methyl-5H-tetrazole-5-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-5-MERCAPTOTETRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRB9LL6WTB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.